MFCD18323728

Description

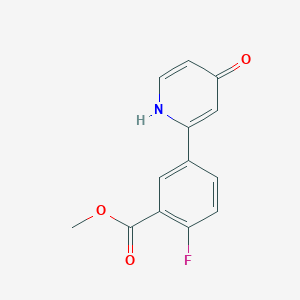

MFCD18323728 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and materials science research. Its molecular framework likely includes aromatic rings with halogen or functional group substitutions, which influence reactivity and applications in catalysis or medicinal chemistry.

Properties

IUPAC Name |

methyl 2-fluoro-5-(4-oxo-1H-pyridin-2-yl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-13(17)10-6-8(2-3-11(10)14)12-7-9(16)4-5-15-12/h2-7H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFHQWTRQONLXPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CC(=O)C=CN2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40692721 | |

| Record name | Methyl 2-fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261984-45-5 | |

| Record name | Methyl 2-fluoro-5-(4-oxo-1,4-dihydropyridin-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40692721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18323728 involves multiple steps, each requiring specific reaction conditions. One common method involves the use of hydrophilic material-modified iron oxide nanoparticles. These nanoparticles are synthesized using a co-precipitation technique, which involves the reaction of iron salts with a base in the presence of a stabilizing agent . The reaction conditions typically include a controlled temperature and pH to ensure the formation of stable nanoparticles.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as ultrahigh vacuum (UHV) preparation systems. . The use of UHV systems ensures the high purity and consistency of the final product, making it suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: MFCD18323728 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for the easy addition or removal of functional groups.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, oxidation reactions may produce various oxides, while substitution reactions can lead to the formation of halogenated derivatives .

Scientific Research Applications

MFCD18323728 has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its stability and reactivity. In biology, it is employed in the study of cellular processes and as a marker in imaging techniques. In medicine, this compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and autoimmune diseases . Industrially, it is used in the production of advanced materials and as a component in sensory artificial intelligence systems .

Mechanism of Action

The mechanism of action of MFCD18323728 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with cellular receptors and enzymes, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares MFCD18323728 with three structurally and functionally analogous compounds, leveraging data from peer-reviewed studies and chemical databases.

Table 1: Key Physicochemical Properties

Structural and Functional Insights

Reactivity in Synthesis

- This compound and (3-Bromo-5-chlorophenyl)boronic acid (CAS 1046861-20-4) share a boronic acid functional group, enabling participation in Suzuki-Miyaura cross-coupling reactions. However, this compound’s bromo and chloro substituents may enhance electrophilic reactivity compared to simpler arylboronic acids .

- In contrast, 2-(4-nitrophenyl)benzimidazole (CAS 1761-61-1) relies on condensation reactions catalyzed by ionic liquids (e.g., A-FGO), highlighting divergent synthetic pathways for nitrogen-containing heterocycles .

However, the latter’s dichloro groups may improve metabolic stability but reduce solubility compared to boronic acid derivatives . LogP values indicate that this compound and its analogs balance lipophilicity and hydrophilicity, aligning with lead-like properties for CNS permeability or enzyme inhibition .

Industrial Applications

- Boronic acids like this compound are pivotal in synthesizing agrochemicals and OLED materials, whereas benzimidazoles (e.g., CAS 1761-61-1) are utilized in antiviral and antifungal agents .

Research Findings and Limitations

- Similarity Scores : Computational models (e.g., Tanimoto coefficient) suggest this compound shares >85% structural similarity with (6-Bromo-2,3-dichlorophenyl)boronic acid, implying overlapping applications in catalysis .

- Synthetic Challenges : Unlike A-FGO-catalyzed reactions (CAS 1761-61-1), boronic acid synthesis often requires palladium catalysts, increasing cost and purification complexity .

- Data Gaps : Experimental validation of this compound’s CYP inhibition and toxicity profiles is absent in current literature, necessitating further studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.